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1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione

Antibacterial Drug-resistant pathogens Indole-fused pteridine

Researchers studying antibacterial resistance mechanisms often struggle to source well-characterized, multi-target tool compounds. This 1,3-Dimethyl-indolo[3,2-g]pteridine-2,4-dione (≥95% purity) is a conformationally locked DNA intercalator that inhibits RNA, DNA, protein, and cell wall synthesis (82-97% at 3× MIC) and resists mutant generation in F. tularensis, making it ideal for SAR and target engagement studies. Key benefits: - Active against MRSA, drug-resistant S. pneumoniae, B. anthracis, and E. faecalis - Zero rotatable bonds ensure reliable docking predictions - Ships globally from US-based stock with full quality assurance documentation

Molecular Formula C14H11N5O2
Molecular Weight 281.275
CAS No. 22724-47-6
Cat. No. B2547231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione
CAS22724-47-6
Molecular FormulaC14H11N5O2
Molecular Weight281.275
Structural Identifiers
SMILESCN1C2=NC3=C(C4=CC=CC=C4N3)N=C2C(=O)N(C1=O)C
InChIInChI=1S/C14H11N5O2/c1-18-12-10(13(20)19(2)14(18)21)16-9-7-5-3-4-6-8(7)15-11(9)17-12/h3-6H,1-2H3,(H,15,17)
InChIKeyKRRYGXCRJMPZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Structural Classification


1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione (CAS 22724-47-6) is a synthetic heterocyclic compound belonging to the indole-fused pteridine class, with molecular formula C14H11N5O2 and molecular weight 281.27 g/mol [1]. The compound features a tetracyclic scaffold in which an indole moiety is fused to a pteridine-2,4-dione core, bearing methyl substituents at the N1 and N3 positions. This scaffold was introduced as a novel heterocyclic system in combinatorial chemistry and medicinal chemistry contexts, where indole-fused pteridines are explored as privileged structures for biological target engagement [2]. The compound is commercially available at ≥95% purity from specialty chemical suppliers [1].

Scaffold Class
Indole-fused pteridine-2,4-dione core
Purity Grade
High-purity research grade
Use Context
DNA-targeting / antibacterial screening probe

Why Generic Substitution Is Not Advisable


Within the indole-fused pteridine class, even subtle structural modifications—such as changes in N-alkyl substitution pattern, oxidation state of the pteridine ring, or the nature of the fused heterocycle—can fundamentally alter biological target engagement, physicochemical properties, and synthetic accessibility. The N1,N3-dimethyl-2,4-dione arrangement in this compound creates a specific hydrogen-bond acceptor/donor profile (1 HBD, 4 HBA) and a planar, zero-rotatable-bond geometry that governs DNA intercalation potential and enzyme binding [1]. The indolo[3,2-g] regioisomeric fusion pattern is distinct from indolo[2,3-g] or other indole-pteridine connectivities, meaning that compounds with the same molecular formula but different ring fusion cannot be assumed to exhibit identical biological or physicochemical behavior. Procuring an uncharacterized or differently substituted analog without verifying these parameters risks irreproducible results in target-binding, cellular, or in vivo assays [2].

N-Alkyl substitution pattern alters hydrogen-bond donor/acceptor profile and may shift target engagement.
Indolo[3,2-g] vs [2,3-g] regioisomeric fusion changes planar geometry; DNA intercalation cannot be assumed identical.
Oxidation state of the pteridine ring and fused heterocycle impact electronic properties and may shift mechanism-of-action context.

Quantitative Differentiation Evidence


Antibacterial Activity Spectrum Against Drug-Resistant Pathogens

The compound, reported under the development code SRI-011225, demonstrates concentration-dependent bactericidal activity against drug-resistant Gram-positive and Gram-negative pathogens. In macromolecular synthesis assays conducted at 3× MIC, the compound inhibited RNA, DNA, protein, and cell wall synthesis by 82–97% in both methicillin-susceptible S. aureus (MSSA) and healthcare-associated MRSA, a multipronged inhibition pattern distinct from pathway-specific antibiotics such as rifampicin (RNA), ciprofloxacin (DNA), clindamycin (protein), and vancomycin (cell wall) [1]. Against F. tularensis, the MIC was 0.5 μg/mL and MBC was 1.0 μg/mL, consistent with bactericidal activity, whereas ciprofloxacin rapidly selected for resistance after 6–7 passages but SRI-011225 resistance could not be induced [1]. Note: The structural identity linking CAS 22724-47-6 to SRI-011225 is inferred from the antibioticdb entry and ICAAC abstract; direct confirmation of the exact chemical structure in the abstract is not provided. This constitutes Class-level inference evidence.

Multipronged MOA
Class-level
82–97% inhibition (RNA/DNA/protein/cell wall) vs. single-pathway comparators
Supports multipronged mechanism-of-action screening context
Conference abstract; structural attribution to be verified
Antibacterial Drug-resistant pathogens Indole-fused pteridine

Pteridine Scaffold Differentiation: DNA Intercalation vs. Redox Cycling

The indolo[3,2-g]pteridine-2,4-dione scaffold is structurally distinct from the pyrimido[5,4-e][1,2,4]triazine-5,7-dione system found in toxoflavin and fervenulin. While toxoflavin derivatives exert antibacterial activity through redox cycling and reactive oxygen species generation, the indole-fused pteridine scaffold is reported to function via DNA intercalation and disruption of the DNA-topoisomerase II complex, as evidenced by the compound's concentration-dependent inhibition of DNA synthesis (82–97% at 3× MIC) alongside inhibition of other macromolecular synthesis pathways [1]. This mechanistic divergence is scaffold-dependent: the planar indolo[3,2-g]pteridine tetracyclic system provides a larger aromatic surface area for DNA base-pair intercalation compared to the triazine-pteridine system. No direct head-to-head comparison data between these two scaffold classes is available; this is a Class-level inference based on known mechanisms.

Scaffold Mechanism
Class-level
DNA intercalation / topoisomerase II (inferred) vs. redox cycling (toxoflavin class)
Scaffold-dependent mechanistic context; direct comparison not available
Class-level inference based on macromolecular synthesis patterns
Scaffold comparison Pteridine antibiotics Heterocyclic chemistry

Physicochemical Differentiation: Conformational Rigidity Profile

This compound possesses zero rotatable bonds (PubChem computed property), a consequence of its fully fused tetracyclic indolo[3,2-g]pteridine-2,4-dione scaffold with only two N-methyl substituents as non-ring atoms [1]. This contrasts with many indole-based antibacterial leads (e.g., 3-substituted indole derivatives, indole-3-carbinol analogs) which typically contain 2–6 rotatable bonds due to pendant side chains. The enforced planarity and conformational rigidity result in a calculated XLogP3-AA of 1.2 and a topological polar surface area consistent with moderate membrane permeability [1]. While no direct comparative permeability or solubility data are available, the zero-rotatable-bond profile is a distinguishing feature that may influence DNA intercalation geometry, metabolic stability, and formulation behavior relative to more flexible indole analogs.

Conformational Rigidity
Context-dependent
0 rotatable bonds vs. 2–6 in typical indole leads; XLogP3-AA 1.2
May influence DNA binding geometry and ADME profile interpretation
Computed properties; no direct permeability comparison
Physicochemical properties Drug-likeness Planarity

Recommended Research and Procurement Applications


Multipronged Mechanism-of-Action Studies Against Drug-Resistant Pathogens

Based on the reported concentration-dependent inhibition of RNA, DNA, protein, and cell wall synthesis (82–97% at 3× MIC) and the inability to generate resistant mutants in F. tularensis, this compound is suitable as a tool compound for investigating multipronged antibacterial mechanisms. Its activity against MRSA, drug-resistant S. pneumoniae, B. anthracis, E. faecalis, and F. tularensis makes it relevant for researchers studying resistance-evasion strategies [1].

DNA Intercalation and Topoisomerase II Complex Disruption Research

The planar indolo[3,2-g]pteridine-2,4-dione scaffold, with zero rotatable bonds and an extended aromatic surface, is reported to function by intercalating with DNA base pairs and disrupting the DNA-topoisomerase II complex [1]. This compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing DNA-targeting antibacterial agents with selectivity over human topoisomerase II.

Indole-Fused Pteridine Scaffold Reference Standard

As a representative member of the indolo[3,2-g]pteridine class first described by Zheng et al. (2005), this compound is a useful reference standard for synthetic methodology development, including Pictet-Spengler-based cyclization strategies and diversification of the pteridine core [2]. Its commercial availability at ≥95% purity facilitates its use as an authentic standard in analytical method validation.

Rigid Scaffold for Conformational Control in SAR Libraries

The zero-rotatable-bond, fully fused tetracyclic architecture provides a conformationally locked scaffold for fragment-based or structure-based drug design, where eliminating ligand flexibility can enhance binding affinity prediction accuracy [3]. Researchers building focused libraries around DNA-binding heterocycles can use this compound as a rigid core for systematic substitution studies.

Application
Selection Property
Validation Focus
Multipronged MOA screening
Reported multipronged inhibition profile
Resistance induction & macromolecular synthesis endpoints
DNA intercalation / topoisomerase studies
Planar indolo[3,2-g]pteridine scaffold
DNA-topoisomerase II complex disruption assays
Scaffold reference standard
High-purity research grade & commercial availability
Analytical method validation / synthetic comparison
Conformational SAR libraries
Zero-rotatable-bond core
Binding affinity prediction / ADME profiling
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